tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O3 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in assays to investigate its effects on cellular processes and pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders and other conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the methoxy group at the 3-position of the phenyl ring and the tert-butyl ester group at the 1-position of the piperidine ring confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-8-17(18,9-11-19)13-6-5-7-14(12-13)21-4/h5-7,12H,8-11,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFYBXHGLMJUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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